Fmoc-Asn(Trt)-OH

概要

説明

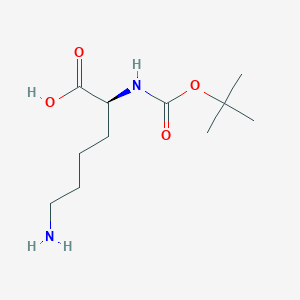

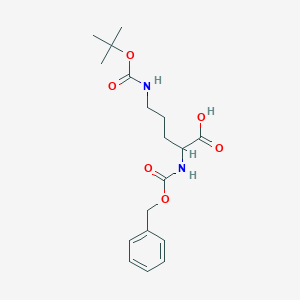

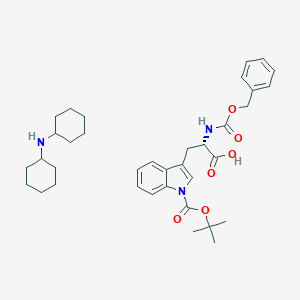

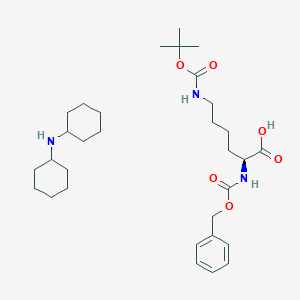

Fmoc-Asn(Trt)-OH: は、アスパラギンというアミノ酸の誘導体であり、固相ペプチド合成において広く使用されています。この化合物は、アスパラギンのアミノ基を保護する9-フルオレニルメトキシカルボニル(Fmoc)基と、アスパラギンの側鎖アミド基を保護するトリチル(Trt)基の存在を特徴としています。これらの保護基は、ペプチド合成中の不要な副反応を防ぐために不可欠です。

作用機序

機構: Fmoc-Asn(Trt)-OHの主な機能は、ペプチド合成中のアスパラギンのアミノ基と側鎖アミド基を保護することです。Fmoc基は塩基性条件下で除去され、Trt基は酸性条件下で除去されます。 これらの脱保護ステップは、ペプチドを形成するためにアミノ酸を順次付加するために不可欠です .

分子標的と経路: この化合物自体には、特定の分子標的や経路はありません。 代わりに、さまざまな生物学的標的に相互作用する可能性のあるペプチドの合成における構成要素として役立ちます .

類似の化合物との比較

類似の化合物:

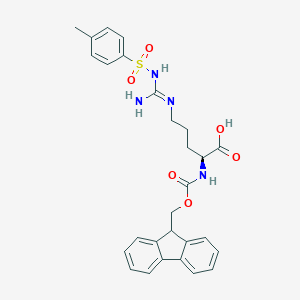

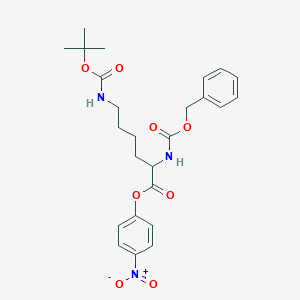

Fmoc-Gln(Trt)-OH: this compoundと類似していますが、アスパラギンではなくグルタミンが使用されています。

Fmoc-Asp(OtBu)-OH: アスパラギン酸の側鎖カルボキシル基を保護するために、tert-ブチル(tBu)基を使用しています。

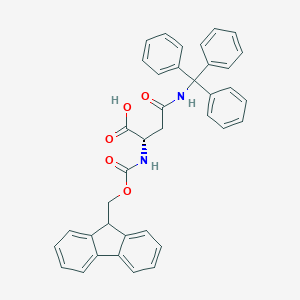

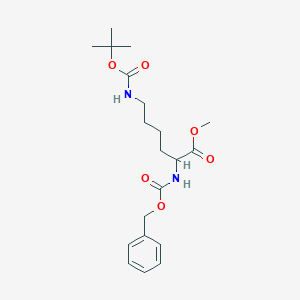

Fmoc-Cys(Trt)-OH: システインのチオール基を保護するために、Trt基を使用しています.

独自性: this compoundは、アスパラギンのアミノ基と側鎖アミド基の両方を保護できるという点で独特であり、アスパラギン残基を含むペプチドの合成に特に役立ちます .

生化学分析

Biochemical Properties

Fmoc-Asn(Trt)-OH plays a crucial role in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide chain elongation in solid-phase peptide synthesis . The nature of these interactions is primarily covalent bonding, where the Fmoc group is removed, allowing the amino acid to be added to the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.

Molecular Mechanism

This compound exerts its effects at the molecular level during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the asparagine residue to be incorporated into the peptide chain . The Trt protecting group on the side chain is removed during the final cleavage step from the resin .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for successful peptide synthesis. It is stable under the conditions used for peptide chain elongation, but the Fmoc group can be selectively removed when needed . The compound is also stable for long-term storage, making it suitable for use in various research applications .

Transport and Distribution

In the context of solid-phase peptide synthesis, this compound is bound to a resin, and the growing peptide chain is anchored to this solid phase . The distribution of this compound within a reaction vessel is therefore determined by the physical mixing of the resin beads.

準備方法

合成経路と反応条件: Fmoc-Asn(Trt)-OHの合成は、通常、アスパラギンのアミノ基と側鎖アミド基の保護を伴います。このプロセスは、Fmoc基を使用してアミノ基を保護することから始まり、続いてTrt基を使用して側鎖アミド基を保護します。 反応条件には、しばしばジクロロメタン(DCM)やN,N-ジメチルホルムアミド(DMF)などの有機溶媒と、ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などの試薬が使用され、カップリング反応を促進します .

工業生産方法: 工業環境では、this compoundの生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率と収率が最適化されており、しばしば自動ペプチド合成機と高速液体クロマトグラフィー(HPLC)による精製が用いられます .

化学反応の分析

反応の種類: Fmoc-Asn(Trt)-OHは、主にFmoc基とTrt基を除去する脱保護反応を起こします。これらの反応は、ペプチド合成における重要なステップです。

一般的な試薬と条件:

Fmoc脱保護: 通常、DMF中のピペリジンを使用して達成されます。

Trt脱保護: トリフルオロ酢酸(TFA)を、トリイソプロピルシラン(TIPS)や水などのスカベンジャーの存在下で使用して達成されます.

生成される主な生成物: これらの反応から生成される主な生成物は、脱保護されたアスパラギン残基であり、これはその後、他のアミノ酸と結合してペプチドを形成することができます .

科学研究への応用

化学: this compoundは、ペプチドやタンパク質の合成に広く使用されています。 これにより、固体担体にペプチド鎖を段階的に構築することが可能になり、タンパク質の構造と機能の研究が容易になります .

生物学と医学: 生物学的研究では、this compoundを使用して合成されたペプチドは、酵素-基質相互作用、受容体結合、シグナル伝達経路を研究するためのプローブとして使用されます。 医学では、これらのペプチドは、ペプチドベースの薬剤やワクチンの開発に使用されます .

産業: 製薬業界では、this compoundは、治療用ペプチドの合成に使用されています。 また、ペプチドベースの診断薬や生体材料の製造にも使用されています .

科学的研究の応用

Chemistry: Fmoc-Asn(Trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptide chains on solid supports, facilitating the study of protein structure and function .

Biology and Medicine: In biological research, peptides synthesized using this compound are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides are used in the development of peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostics and biomaterials .

類似化合物との比較

Fmoc-Gln(Trt)-OH: Similar to Fmoc-Asn(Trt)-OH but with glutamine instead of asparagine.

Fmoc-Asp(OtBu)-OH: Uses a tert-butyl (tBu) group to protect the side-chain carboxyl group of aspartic acid.

Fmoc-Cys(Trt)-OH: Uses a Trt group to protect the thiol group of cysteine.

Uniqueness: this compound is unique in its ability to protect both the amino and side-chain amide groups of asparagine, making it particularly useful in the synthesis of peptides that contain asparagine residues .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348710 | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-59-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

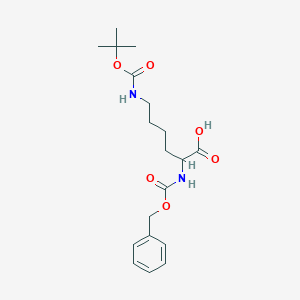

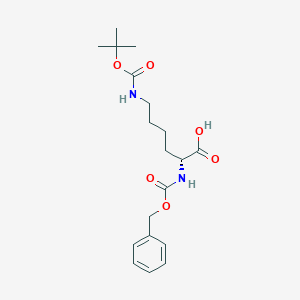

![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)